molecular formula C24H23N5O B2630952 1-(diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea CAS No. 2309588-95-0

1-(diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea

Cat. No.: B2630952
CAS No.: 2309588-95-0
M. Wt: 397.482
InChI Key: ZONQQANTAHIUTP-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethyl group, a pyridinyl-pyrazolyl moiety, and a urea linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea typically involves multiple steps, starting with the preparation of the individual components. The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyridinyl-pyrazolyl moiety can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea can be compared with other similar compounds, such as:

    1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl}urea: Differing in the position of the pyrazolyl group, which may affect its chemical and biological properties.

    1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}urea: Differing in the position of the pyridinyl group, leading to variations in reactivity and activity.

    1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]ethyl}urea: Differing in the length of the alkyl chain, which can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

1-benzhydryl-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-29-20(16-22(28-29)21-14-8-9-15-25-21)17-26-24(30)27-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-16,23H,17H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONQQANTAHIUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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